2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol
Description
Properties
CAS No. |
651322-74-6 |
|---|---|
Molecular Formula |
C20H16Br2O5 |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
2,4-bis[(2-bromophenyl)-hydroxymethyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C20H16Br2O5/c21-12-7-3-1-5-10(12)18(25)16-14(23)9-15(24)17(20(16)27)19(26)11-6-2-4-8-13(11)22/h1-9,18-19,23-27H |
InChI Key |
FIQQXXJFNZRUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C(=C(C=C2O)O)C(C3=CC=CC=C3Br)O)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from 2-Bromobenzaldehyde
This method involves the reaction of 2-bromobenzaldehyde with a suitable hydroxyalkylation agent.
Reagents :
- 2-Bromobenzaldehyde
- Hydroxyalkylation agent (e.g., trimethylolpropane)
- Acid catalyst (e.g., p-toluenesulfonic acid)
-
- Mix the reagents in a solvent such as cyclohexane.
- Heat the mixture under reflux conditions for several hours.
- After completion of the reaction, neutralize with sodium bicarbonate.
- Extract the product using ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
Yield : Approximately 73% based on initial reactants.
Method B: Refluxing with Dimethylformamide
This method utilizes dimethylformamide as a solvent to enhance solubility and reaction kinetics.
Reagents :
- 4-Bromobenzaldehyde
- Dimethylformamide
- Acid catalyst (e.g., p-toluenesulfonic acid)
-
- Combine all reagents in a round-bottom flask.
- Reflux the mixture for several hours until complete conversion is observed.
- Cool the mixture and quench with sodium bicarbonate solution.
- Extract the product with ethyl acetate, wash, and dry as previously described.
Yield : Approximately 81% after recrystallization from n-hexane.
Method C: Multi-Step Synthesis
A more complex synthetic route involving multiple steps can also be employed to achieve higher functionalization levels.
Reagents :
- Starting materials include phenolic compounds and brominated intermediates.
Procedure :
This method typically involves:- Stepwise bromination of phenolic precursors.
- Hydroxymethylation reactions under acidic conditions.
- Final purification through recrystallization or chromatography.
Yield : Varies significantly based on each step; overall yield may be lower than direct methods but allows for greater structural complexity.
| Method | Main Reagents | Yield (%) | Key Features |
|---|---|---|---|
| Method A | Trimethylolpropane, p-toluenesulfonic acid | ~73% | Simple one-pot synthesis |
| Method B | Dimethylformamide, p-toluenesulfonic acid | ~81% | Higher yield due to better solubility |
| Method C | Phenolic compounds, brominated intermediates | Variable | Allows for structural diversity |
The preparation of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol can be achieved through various synthetic routes, each with its advantages regarding yield and complexity. Direct methods tend to provide higher yields with simpler procedures, while multi-step methods allow for more functionalization but may require careful optimization to maximize overall yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
Core Framework and Substituents
Key Differences :
- The target compound’s hydroxyl-rich core enhances hydrogen bonding and solubility in polar solvents compared to non-hydroxylated analogs.
Physicochemical Properties
*Note: Specific experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.
Biological Activity
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol is a polyphenolic compound notable for its complex structure, which includes two bromophenyl groups and three hydroxymethyl groups. Its molecular formula is CHBrO, and it has a molecular weight of approximately 496.1 g/mol . This compound's unique arrangement of functional groups suggests potential biological activities that warrant further exploration.
Structural Features
The compound's structure enhances its reactivity and potential for interactions with biological molecules, primarily through hydrogen bonding and halogen bonding mechanisms. These interactions may influence various cellular processes, including enzyme activity and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 496.1 g/mol |
| CAS Number | 651322-74-6 |
| LogP | 4.4918 |
Antioxidant Properties
Preliminary studies indicate that 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol may exhibit antioxidant properties . The presence of hydroxymethyl groups can facilitate the scavenging of free radicals, potentially mitigating oxidative stress in biological systems.
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties . The bromine substituents are known to enhance the compound's ability to modulate inflammatory pathways, although detailed pharmacological evaluations are still required to confirm these effects.
Anticancer Activity
Similar compounds with structural similarities have demonstrated significant anticancer activities. For instance, bromophenolic compounds have been reported to inhibit the growth of various cancer cell lines, including HeLa and A549 cells. These compounds often induce apoptosis through mitochondrial pathways and inhibit key enzymes involved in cancer progression .
A comparative analysis of similar compounds shows that those with brominated phenyl groups tend to exhibit stronger anticancer activities than their chlorinated or fluorinated counterparts due to the enhanced reactivity of bromine:
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol | TBD | TBD | TBD |
| BP 1.9 (Bromophenol derivative) | 4.29 ± 0.79 | A549 | Induces ROS-mediated apoptosis |
| BP 1.10 (Bromophenol derivative) | TBD | HeLa | Inhibits topoisomerase activity |
The biological activity of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol may involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Production: It could stimulate the production of ROS leading to apoptosis in cancer cells.
- Cell Cycle Arrest: Similar compounds have shown the ability to induce cell cycle arrest at various phases, particularly G0/G1 phase in A549 cells .
Case Studies
Research on related bromophenolic compounds has provided insights into their biological activities:
- A study demonstrated that a bromophenol derivative induced significant cytotoxicity in human cervical carcinoma cells by activating apoptotic pathways.
- Another investigation highlighted the ability of certain brominated compounds to enhance insulin sensitivity in diabetic models by inhibiting protein tyrosine phosphatase 1B (PTP1B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
